molecular formula C5H10N2O2 B13944218 2-Pyrrolidinecarboxamide, 3-hydroxy-

2-Pyrrolidinecarboxamide, 3-hydroxy-

Cat. No.: B13944218
M. Wt: 130.15 g/mol
InChI Key: HTJXCQYXFPTUOW-UHFFFAOYSA-N
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Description

2-Pyrrolidinecarboxamide, 3-hydroxy- is a compound with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the hydroxy group at the 3-position and the carboxamide group at the 2-position makes this compound unique and of interest in various fields of research.

Preparation Methods

The synthesis of 2-Pyrrolidinecarboxamide, 3-hydroxy- can be achieved through several methods. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method includes the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Pyrrolidinecarboxamide, 3-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarboxamide, 3-hydroxy- involves its interaction with specific molecular targets, such as enzymes and receptors. Molecular docking studies have shown that this compound can interact with Akt, a protein kinase involved in various cellular processes . This interaction can modulate the activity of Akt, leading to changes in cellular signaling pathways and biological effects.

Comparison with Similar Compounds

2-Pyrrolidinecarboxamide, 3-hydroxy- can be compared with other similar compounds, such as 4-Hydrazono-N,1-bis(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinecarboxamide and (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique combination of the hydroxy and carboxamide groups in 2-Pyrrolidinecarboxamide, 3-hydroxy- gives it distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

3-hydroxypyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(9)4-3(8)1-2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJXCQYXFPTUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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